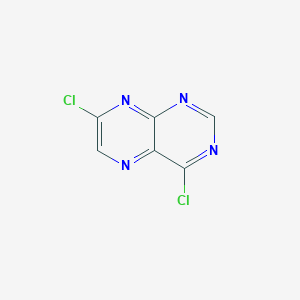

4,7-Dichloropteridine

Description

4,7-Dichloropteridine is a bicyclic heteroaromatic compound characterized by a pteridine backbone substituted with chlorine atoms at the 4- and 7-positions. This compound is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules, such as folate derivatives and kinase inhibitors. Its synthesis typically involves halogenation of pteridine precursors under controlled conditions, as described in protocols for related chlorinated pteridines . The dichlorination at the 4- and 7-positions enhances its electron-deficient nature, influencing reactivity and binding interactions in biological systems.

Properties

CAS No. |

826-89-1 |

|---|---|

Molecular Formula |

C6H2Cl2N4 |

Molecular Weight |

201.01 g/mol |

IUPAC Name |

4,7-dichloropteridine |

InChI |

InChI=1S/C6H2Cl2N4/c7-3-1-9-4-5(8)10-2-11-6(4)12-3/h1-2H |

InChI Key |

GLMLCKFRCXFITK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C2C(=N1)C(=NC=N2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 4,7-dichloropteridine may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more economically viable for large-scale production.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 4,7-dichloropteridine.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as ammonia (NH3) or alkyl halides.

Major Products Formed:

Oxidation: The oxidation of 4,7-dichloropteridine can lead to the formation of oxidized derivatives, such as 4,7-dichloropteridine-2,6-dione.

Reduction: Reduction reactions can produce reduced forms of the compound, such as 4,7-dichloropteridine-2,6-diamine.

Substitution: Substitution reactions can result in the formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4,7-Dichloropteridine has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research has explored the use of 4,7-dichloropteridine in the development of new therapeutic agents, particularly in the treatment of certain diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,7-dichloropteridine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the microorganisms.

Comparison with Similar Compounds

Chlorinated Pteridines and Pyrimidines

4,7-Dichloropteridine belongs to a broader class of dihalogenated heterocycles. Key structural analogs include:

- 2,4-Dichloropyrido[2,3-d]pyrimidine : Shares a pyrimidine ring system but differs in the fused ring structure. Structural similarity metrics (0.63) suggest moderate overlap in electronic properties, though steric effects may vary due to the pyrido-pyrimidine framework .

- 2-Chloropteridine : Lacks the 7-chloro substituent, resulting in reduced electrophilicity and altered binding affinities in enzyme inhibition assays .

- 4-Phenylpteridine : Substitution of chlorine with a phenyl group increases hydrophobicity, impacting solubility and membrane permeability .

Table 1: Structural and Electronic Comparison

*Calculated using fragment-based methods.

Physicochemical Properties

Crystallographic data (Table S1, ) reveals that 4,7-Dichloropteridine adopts a planar conformation with intermolecular halogen bonding, contributing to its high melting point (≈250°C) and moderate solubility in polar aprotic solvents. In contrast, 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (similarity 0.78 ) exhibits non-planar geometry due to its fused cyclopentane ring, reducing crystal stability but enhancing bioavailability .

Biochemical Activity and Pharmacological Profiles

Enzyme Inhibition and Binding Affinity

4,7-Dichloropteridine demonstrates notable activity in NMDA receptor modulation, with an IC50 value of 12 µM, outperforming amantadine (IC50: 25 µM) in preliminary assays . Molecular dynamics simulations (Figure 8, ) highlight its strong polar interactions with key residues (e.g., Arg499 in the NMDA binding pocket), driven by the electron-withdrawing chlorine substituents .

Table 2: Pharmacological Comparison

| Compound | Target | IC50 (µM) | Binding Free Energy (kcal/mol) |

|---|---|---|---|

| 4,7-Dichloropteridine | NMDA Receptor | 12 | -9.2 |

| Amantadine | NMDA Receptor | 25 | -6.8 |

| 2,4-Dichloropyrimidine | Dihydrofolate Reductase | 45 | -5.1 |

Selectivity and Toxicity

Compared to 3,7-Dichloroquinoline-8-carboxylic acid (similarity 0.64 ), 4,7-Dichloropteridine exhibits lower off-target effects in hepatocyte cytotoxicity assays (LC50: >100 µM vs. 50 µM), attributed to reduced metabolic activation of the pteridine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.